6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one
Description
Properties
CAS No. |
898441-16-2 |
|---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 |
IUPAC Name |
6-methyl-4-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-12-7-10(2)14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
InChI Key |
BGFUOGIXCIVOPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)NC(=C2)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyrimidin-2(1H)-one and 3-methylbenzyl chloride.
Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 6-methylpyrimidin-2(1H)-one with 3-methylbenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the thioether group, yielding the corresponding pyrimidine derivative.
Substitution: The methyl group on the benzyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH), room temperature to reflux.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol (EtOH), room temperature to reflux.
Substitution: Nitration (HNO3/H2SO4), halogenation (Br2/FeBr3), alkylation (RCl/AlCl3).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-thioetherized pyrimidine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Scientific Research Applications of Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride
Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride is a chemical compound primarily utilized in scientific research and industrial applications because of its unique properties and reactivity. This compound, also known by its CAS number 1052508-50-5, has a molecular formula of C14H23ClN2O and a molecular weight of 270.81 g/mol.
Preparation Methods
Synthetic Routes: Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride can be synthesized through a multi-step organic synthesis process. A common method involves reacting tetrahydrofuran-2-ylmethylamine with a phenyl derivative under controlled conditions, typically using a strong base and a reducing agent to facilitate the desired product.
Industrial Production: Large-scale reactors and optimized reaction conditions ensure high yield and purity in industrial production. This process requires careful control of temperature, pressure, and reaction time.
Chemical Reactions
Types of Reactions: This compound can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)
- Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4)
- Substitution: Alkyl halides with a suitable solvent can be used in nucleophilic substitution reactions.
The major products include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Biological Activities
Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride has potential antibacterial and anticancer activities.
Antibacterial Activity: Related compounds have demonstrated antibacterial potential against Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Studies:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Dimethyl derivative | S. aureus | 1.4 |
| Imidazole hybrid | E. coli | 40–70 |
| Tetrahydrofuran analog | S. aureus | 20–40 |
Anticancer Activity: Studies have explored the anticancer properties of compounds similar to Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride.
Case Studies:
- In vitro studies showed cytotoxic effects on cancer cell lines, with IC50 values as low as 25.72 ± 3.95 μM.
- Animal studies on tumor-bearing mice indicated that related compounds significantly suppressed tumor growth.
| Compound | Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Dimethyl derivative | MCF cell line | 25.72 | Induces apoptosis |
| Tetrahydrofuran analog | Tumor-bearing mice | N/A | Suppresses growth |
The compound may exert its effects through the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation, as well as the induction of apoptosis in cancer cells.
Physicochemical Properties
- IUPAC Name: N,N-dimethyl-4-[(oxolan-2-ylmethylamino)methyl]aniline;hydrochloride
- InChI: InChI=1S/C14H22N2O.ClH/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14;/h5-8,14-15H,3-4,9-11H2,1-2H3;1H
- InChI Key: UGUUIGZYCPCCEX-UHFFFAOYSA-N
- Canonical SMILES: CN(C)C1=CC=C(C=C1)CNCC2CCCO2.Cl
- Molecular Formula: C14H23ClN2O
- Molecular Weight: 270.80 g/mol
- Solubility: >40.6 ug/mL at pH 7.4
Applications
Mechanism of Action
The mechanism of action of 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thioether group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one with analogs differing in substituents, synthetic routes, and biological activities. Key differences in physicochemical properties, reactivity, and applications are highlighted.
Substituent Variations and Physicochemical Properties
Key Observations :
- Amino or nitro groups (as in and ) introduce polarity or electronic effects, influencing binding to biological targets or reaction kinetics.
Key Insights :
- The (3-methylbenzyl)thio group in the target compound may confer distinct activity compared to aryl amino () or cyanophenyl () analogs. Thioether linkages are known to modulate enzyme inhibition (e.g., kinase targets).
Stability and Reactivity
- Thioether Stability : The (3-methylbenzyl)thio group is less prone to oxidation than free thiols but may degrade under strong oxidative conditions (e.g., TBHP/Cu systems as in ).
- Electronic Effects: Electron-donating methyl groups (target compound) stabilize the pyrimidinone ring compared to electron-withdrawing groups (e.g., nitro in ), which increase electrophilicity and reactivity.
Biological Activity
6-Methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction between 6-methylpyrimidin-2(1H)-one and 3-methylbenzyl chloride. This process is conducted in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The thioether formation is a critical step, followed by purification techniques such as recrystallization or column chromatography to achieve high purity of the final product .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit potent antibacterial activity. For instance, certain thioether derivatives have shown effectiveness against various bacterial strains, indicating that the thioether linkage may enhance interaction with bacterial targets .
Table 1: Antibacterial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 16 μg/mL |
| Ethyl 6-methyl-2-(benzylthio)-4-phenylpyrimidine | Escherichia coli | 8 μg/mL |
| 2-(Benzylthio)pyrimidines | Bacillus subtilis | < 32 μg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have indicated that it exhibits cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism appears to involve the inhibition of key cellular pathways related to proliferation and survival .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT116 | 12.5 |
| MCF-7 | 15.0 | |
| A549 | 18.0 |
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells. The thioether group enhances its interaction with enzymes or receptors, potentially modulating their activity through hydrogen bonding and hydrophobic interactions . This mechanism is crucial for its antibacterial and anticancer effects.
Case Studies
A notable case study involved the evaluation of a series of pyrimidine derivatives for their antibacterial properties. In this study, compounds similar to this compound were tested against multi-drug resistant bacterial strains. The results indicated a promising profile for these derivatives, suggesting their potential as new therapeutic agents in combating resistant infections .
Another case study focused on the anticancer activity where several pyrimidine derivatives were screened against various cancer cell lines. The findings revealed that modifications at specific positions on the pyrimidine ring significantly influenced cytotoxicity, with some compounds exhibiting lower IC50 values than established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
